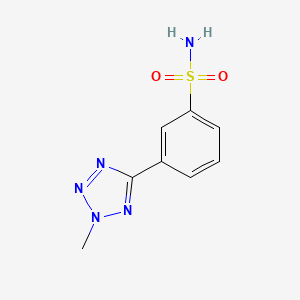
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
Vue d'ensemble
Description
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTBS is a sulfonamide derivative that contains a tetrazole ring, which makes it a valuable compound for various applications in biochemistry and pharmacology.
Applications De Recherche Scientifique
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which exhibited potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy. This application leverages the high singlet oxygen quantum yield and good fluorescence properties of these compounds (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Bioassay Studies as Enzyme Inhibitors
Research by Al-Hourani et al. (2016) involved the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its molecular docking studies to understand its interaction within the active site of the cyclooxygenase-2 enzyme. This compound showed potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Anticancer Activity and ADMET Studies
Karakuş et al. (2018) synthesized N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides and evaluated their anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. The compounds demonstrated marked anticancer activity, highlighting their potential in developing new anticancer drugs with high selectivity (Karakuş et al., 2018).
Antibacterial and Antifungal Applications
A study by Mohamed, Abdel-Wahab, and Fahmy (2020) reported the design of benzenesulfonamide derivatives used as azo dyes for cotton fabrics, which besides improving dyeability, also imparted UV protection and antibacterial properties. This application demonstrates the versatility of benzenesulfonamide compounds in textile industry applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Decomposition Studies
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound related to 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. Their research offers insights into the photolability and decomposition pathways of similar benzenesulfonamide compounds (Zhou & Moore, 1994).
Human Carbonic Anhydrase Inhibition
Mishra et al. (2016) synthesized and evaluated N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors of human carbonic anhydrase isoenzymes. Their findings suggest that these compounds, although weak inhibitors, could serve as lead molecules for the development of selective inhibitors (Mishra et al., 2016).
Propriétés
IUPAC Name |
3-(2-methyltetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRCSNIEERMZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



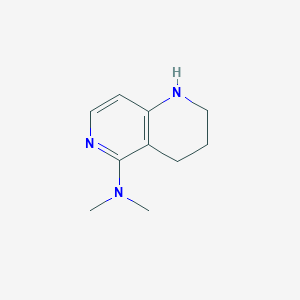
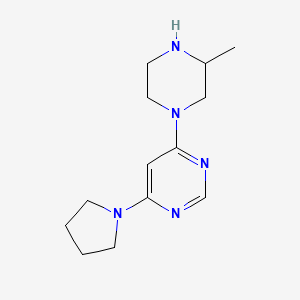

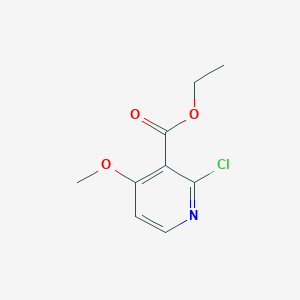
![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)
![3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405232.png)
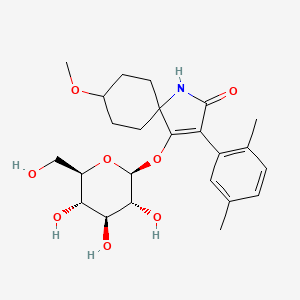
![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)
![3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405238.png)
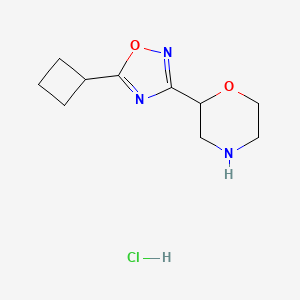
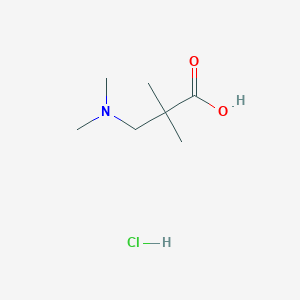
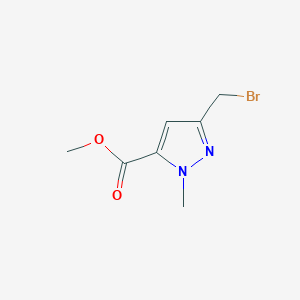
![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)